molecular formula C21H22N2O6S B609821 Pacma 31 CAS No. 1401089-31-3

Pacma 31

货号 B609821
CAS 编号: 1401089-31-3
分子量: 430.475
InChI 键: AHOOZADJPNUFOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pacma 31 is an irreversible, orally active protein disulfide isomerase (PDI) inhibitor with an IC50 of 10 μM . It forms a covalent bond with the active site cysteines of PDI . This compound shows tumor targeting ability and significantly suppresses ovarian tumor growth without causing toxicity to normal tissues .


Molecular Structure Analysis

This compound has a molecular formula of C21H22N2O6S . Its exact mass is 430.12 and its molecular weight is 430.475 . The elemental analysis shows that it contains Carbon (58.59%), Hydrogen (5.15%), Nitrogen (6.51%), Oxygen (22.30%), and Sulfur (7.45%) .

科学研究应用

卵巢癌治疗

Pacma 31已被确定为一种口服活性的小分子不可逆蛋白二硫键异构酶(PDI)抑制剂,用于治疗卵巢癌 {svg_1}. PDI是一种内质网伴侣蛋白,催化二硫键的断裂、形成和重排 {svg_2}. This compound与PDI的活性位点半胱氨酸形成共价键 {svg_3}. 研究表明,PDI活性对于人类卵巢癌细胞的存活和增殖至关重要 {svg_4}. 在体内,this compound表现出肿瘤靶向能力,并显着抑制卵巢肿瘤生长,而不会对正常组织造成毒性 {svg_5}.

蛋白二硫键异构酶(PDI)抑制

This compound是一种口服生物利用度高的、选择性抑制剂(IC 50 = 10 μM)PDI {svg_6}. PDI通过催化二硫键的断裂和重形成来调节氧化蛋白折叠 {svg_7}. PDI在卵巢癌和其他几种癌症中上调 {svg_8}.

硫氧还蛋白还原酶(TrxR)抑制

据报道,this compound是一种有效的TrxR抑制剂 {svg_9}. TrxR是氧化还原稳态的关键调节因子,而氧化还原稳态失调是癌细胞的特征 {svg_10}. This compound选择性地抑制TrxR,而不是相关的谷胱甘肽还原酶(GR),并且在还原谷胱甘肽(GSH)存在的情况下 {svg_11}.

氧化应激介导的癌细胞凋亡诱导

This compound靶向细胞中的TrxR,诱导氧化应激介导的癌细胞凋亡 {svg_12}. 它有效地且选择性地抑制细胞中的TrxR活性,并在低微摩尔浓度下进一步刺激活性氧(ROS)的产生 {svg_13}. 这反过来又触发了细胞中氧化硫氧还蛋白(Trx)和GSSG的积累 {svg_14}.

宫颈癌治疗

This compound对宫颈癌细胞表现出有效的细胞毒性 {svg_15}. 它具有一个药效团骨架,其结构与已公布的TrxR抑制剂不同 {svg_16}.

靶向抗癌药物的开发

不可逆的小分子PDI抑制剂,如this compound,代表了一种重要的途径,用于开发靶向抗癌药物,用于治疗卵巢癌 {svg_17}. 它们还可以作为有用的探针,用于研究PDI牵涉途径的生物学 {svg_18}.

作用机制

Target of Action

Pacma 31 primarily targets the Protein Disulfide Isomerase (PDI) . PDI is a 57-kDa chaperone protein located in the endoplasmic reticulum (ER) and is known to regulate oxidative protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds . PDI is found to be upregulated in various human cancers, including ovarian, prostate, and lung cancers, as well as lymphoma, glioma, acute myeloid leukemia, and melanoma . Therefore, PDI is considered a promising druggable target . Additionally, this compound has also been reported to inhibit Thioredoxin Reductase (TrxR) , a pivotal regulator of redox homeostasis .

Mode of Action

This compound acts as an irreversible inhibitor of PDI and TrxR . It forms a covalent bond with the active site cysteines of PDI and the selenocysteine residue of TrxR . This interaction effectively and selectively curbs the activity of these enzymes in cells .

Biochemical Pathways

The inhibition of PDI and TrxR by this compound affects the redox homeostasis within cells . It stimulates the production of reactive oxygen species (ROS) at low micromolar concentrations, which in turn triggers the accumulation of oxidized thioredoxin (Trx) and GSSG in cells . This disruption of redox balance leads to oxidative stress .

Result of Action

The action of this compound leads to significant suppression of tumor growth, particularly in ovarian cancer, without causing toxicity to normal tissues . The disruption of redox homeostasis and the induction of oxidative stress lead to apoptosis in cancer cells .

安全和危害

Pacma 31 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling this compound .

Relevant Papers The paper “Revealing this compound as a new chemical type TrxR inhibitor to promote cancer cell apoptosis” discusses that this compound selectively inhibits TrxR over the related glutathione reductase (GR) and in the presence of reduced glutathione (GSH) . The paper also suggests that this compound targets TrxR in cells to induce oxidative stress-mediated cancer cell apoptosis .

属性

IUPAC Name

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOOZADJPNUFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1401089-31-3
Record name 1401089-31-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the primary target of PACMA 31 and how does its inhibition affect cancer cells?

A1: this compound acts as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , ] PDI is an endoplasmic reticulum chaperone protein crucial for proper protein folding through disulfide bond formation and rearrangement. [, ] By inhibiting PDI, this compound disrupts protein folding within the ER, leading to the accumulation of misfolded proteins, heightened ER stress, and ultimately, cancer cell death. [, , , ]

Q2: How does this compound interact with PDI at a molecular level?

A2: this compound irreversibly binds to the active site cysteines of PDI, forming a covalent bond. [] This covalent interaction effectively blocks the enzymatic activity of PDI. [] Interestingly, a recent study also revealed this compound’s inhibitory effect on thioredoxin reductase (TrxR), suggesting a broader target profile. []

Q3: What are the advantages of this compound compared to other PDI inhibitors?

A3: Compared to other known PDI inhibitors like LOC14, this compound demonstrates a significantly higher potency in inhibiting PDI reductase activity in vitro. [] This increased potency translates to promising anti-cancer effects, particularly in preclinical models of ovarian cancer and multiple myeloma. [, ] Additionally, this compound exhibits oral bioavailability, a desirable characteristic for potential therapeutic agents. [, ]

Q4: Has this compound shown synergistic effects with existing cancer therapies?

A4: Yes, research indicates that this compound synergistically enhances the efficacy of sorafenib, a targeted therapy for hepatocellular carcinoma (HCC). [, ] This synergistic effect arises from the combined induction of proteotoxic stress and apoptosis in HCC cells. [, ]

Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

A5: Recent studies suggest that this compound might be beneficial for treating food allergies. [] Inhibiting PDI with this compound suppressed IgE-mediated mast cell activation, decreased allergic responses in a mouse model of food allergy, and reduced the production of allergy-related cytokines. []

Q6: Are there any known biomarkers that could predict the efficacy of this compound?

A6: In HCC patients, high PDI expression has been associated with resistance to sorafenib and poor clinical outcomes. [, ] This suggests that PDI expression levels could potentially serve as a predictive biomarker for both sorafenib and this compound efficacy in HCC treatment.

Q7: How does this compound impact cell adhesion and migration in cancer cells?

A7: Research shows that this compound, along with other PDI inhibitors, can impair cell adhesion and migration in breast cancer cell lines. [, ] These effects are likely linked to PDI's role in modifying disulfide bonds in integrins, which are crucial for cell adhesion and interaction with the extracellular matrix. [, ] Blocking PDI disrupts this process, ultimately hindering cancer cell migration and potentially reducing metastatic potential. [, ]

Q8: Has the structure-activity relationship (SAR) of this compound been investigated?

A8: While detailed SAR studies on this compound are limited in the provided research, the development of CCF642, a novel PDI inhibitor, offers some insights. [] CCF642, identified through a high-throughput screen, exhibits a distinct chemical structure from this compound yet demonstrates potent PDI inhibitory activity. [] This finding suggests that structural modifications within certain chemical scaffolds can yield effective PDI inhibitors. Further investigation into the SAR of this compound and related compounds could guide the development of more potent and selective PDI inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。